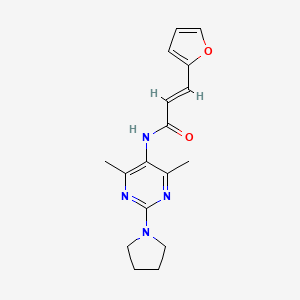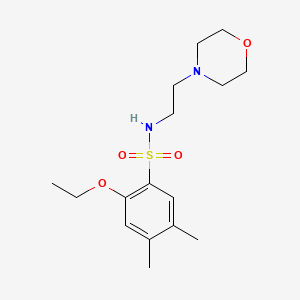
(E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors such as 2,4-dimethylpyrimidine and pyrrolidine under acidic or basic conditions.
Introduction of the furan-2-yl group: This step involves the coupling of the furan ring to the pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.
Formation of the acrylamide moiety: The final step involves the addition of the acrylamide group to the pyrimidine-furan intermediate, typically through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 under acidic conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the acrylamide moiety.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Studies may explore its potential as an inhibitor of specific enzymes.
Receptor Binding: Investigation into its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Research into its efficacy against various microbial strains.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine core is known to interact with nucleotide-binding sites, while the furan ring may enhance binding affinity through π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine.
Furan Derivatives: Compounds such as 3-(furan-2-yl)acrylamide.
Uniqueness
Structural Features: The combination of the pyrimidine and furan rings with the acrylamide moiety is unique and may confer distinct biological activities.
Biological Activity: The specific substitution pattern on the pyrimidine ring and the presence of the furan ring may result in unique interactions with biological targets, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
(E)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-16(20-15(22)8-7-14-6-5-11-23-14)13(2)19-17(18-12)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXYTOEEYJVBT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)



![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)


![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)
![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)

![2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2730535.png)
![(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B2730537.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)
